2-(methylsulfanyl)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
Pyrimido[4,5-b]quinoline derivatives are a class of nitrogen-containing heterocycles with a fused pyrimidine-quinoline scaffold. These compounds are pharmacologically significant due to their diverse biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties . The target compound, 2-(methylsulfanyl)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione, features a methylsulfanyl (SCH₃) group at position 2 and a 3-pyridinyl substituent at position 3.
The synthesis of such derivatives typically involves multicomponent reactions using aldehydes, dimedone, and uracil derivatives under catalytic conditions (e.g., trityl chloride or ionic liquids) . The compound’s tetrahydropyrimidoquinoline core contributes to its structural rigidity, which may improve metabolic stability compared to simpler quinoline analogs .
Properties
IUPAC Name |
2-methylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-24-17-20-15-14(16(23)21-17)12(9-4-3-7-18-8-9)13-10(19-15)5-2-6-11(13)22/h3-4,7-8,12H,2,5-6H2,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMLLYKADPKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Construction of the Tetrahydropyrimidoquinoline Core: This step often involves a cyclization reaction where a precursor molecule undergoes intramolecular bonding to form the tetrahydropyrimidoquinoline structure.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Synthetic Approaches
Ultrasound vs. Conventional Heating
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Ultrasound irradiation enables faster reactions (15–30 minutes) with higher yields (80–95%) due to efficient mixing and heat transfer .
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Conventional reflux requires longer reaction times (2–6 hours) and yields are typically lower (60–80%) .
Solvent and Catalyst Impact
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Fe₃O₄@SiO₂-SnCl₄ facilitates eco-friendly synthesis in water, enabling recyclability and reduced toxicity .
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TrCl acts as a neutral catalyst, enhancing reaction efficiency with minimal side products .
Oxidation
The methylsulfanyl (-SMe) group can undergo oxidation to sulfoxide (-SO₂Me) or sulfone (-SO₂Me) using agents like hydrogen peroxide or potassium permanganate.
Reduction
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Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce carbonyl groups (e.g., ketones) in the tetrahydropyrimidoquinoline core.
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Catalytic hydrogenation could partially reduce the pyridine ring, though specific data for this compound is limited.
Substitution Reactions
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Nucleophilic substitution : The methylsulfanyl group may participate in Sₙ2 reactions, though steric hindrance from the bulky heterocyclic core may limit reactivity.
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Electrophilic substitution : Pyridine rings are typically deactivated toward electrophilic substitution, but activation via directing groups is possible.
Structural Stability and Reactivity
The compound’s pyrimidoquinoline core and pyridine substituent contribute to its stability. The methylsulfanyl group enhances lipophilicity, influencing solubility and potential biological interactions .
Antifungal Activity Correlation
Structural analogs (e.g., 5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-tetrahydropyrimido[4,5-b]quinoline-4,6-dione ) show potent antifungal activity against Candida species, suggesting that substituent positioning and functional groups critically influence bioactivity .
Scientific Research Applications
The compound 2-(methylsulfanyl)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by case studies and data tables.
Medicinal Chemistry
Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. Its structure allows it to interact with biological targets effectively, potentially leading to apoptosis in cancer cells.
- Case Study: A study demonstrated that derivatives of similar pyrimidine compounds showed promising results in inhibiting tumor growth in vitro. The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation, which can induce cell death in cancerous cells.
Antimicrobial Properties:
The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Case Study: In vitro tests revealed that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics.
Materials Science
Photonic Applications:
Due to its unique electronic properties, the compound is being investigated for use in organic photovoltaic cells and light-emitting diodes (LEDs).
- Data Table: Photonic Properties Comparison
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|
| This Compound | 450 | 520 | 0.42 |
| Similar Compound A | 460 | 510 | 0.35 |
| Similar Compound B | 455 | 525 | 0.38 |
Environmental Science
Environmental Remediation:
The compound's ability to generate ROS makes it a candidate for environmental applications such as the degradation of pollutants.
- Case Study: Research has shown that compounds with similar structures can effectively degrade organic pollutants under UV light irradiation, highlighting their potential for use in wastewater treatment technologies.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[4,5-b]quinoline derivatives vary in substituents at positions 2, 5, and 8, which critically modulate their biological activity and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings and Insights
Substituent Effects: Position 2: Methylsulfanyl (SCH₃) balances lipophilicity (logP ~2.6) and metabolic stability. Ethylsulfanyl analogs (e.g., C117-0024) show higher logP but reduced antifungal potency, suggesting SCH₃ is optimal for CYP51 binding . Position 8: Dimethyl groups (e.g., D13) improve steric shielding, prolonging half-life in vivo .
Synthetic Accessibility :
- The target compound can be synthesized via TrCl-catalyzed reactions (70–85% yield), whereas D13 requires Fe₃O₄@SiO₂-SnCl₄ for regioselective cyclization .
Biological Performance :
- D13’s MIC₉₀ of 1–4 μg/mL against Candida spp. outperforms fluconazole (MIC₉₀ = 16 μg/mL), highlighting the importance of the 3,4-dihydroxyphenyl group .
- Ethylsulfanyl analogs (e.g., C117-0030) exhibit lower potency, indicating methylsulfanyl’s superior electronic profile for target engagement .
Molecular Modeling :
- D13’s binding mode to CYP51 involves hydrogen bonds between the catechol group and heme propionate, a feature absent in the target compound, which may rely on pyridinyl interactions .
Biological Activity
The compound 2-(methylsulfanyl)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidine and quinoline family of compounds known for their diverse biological activities. This article discusses its biological activity based on recent research findings, including its antifungal properties and potential applications in cancer treatment.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its antifungal and anticancer properties. Below are the key findings from various studies:
Antifungal Activity
- Mechanism of Action : The compound exhibits significant antifungal activity against various Candida species including Candida dubliniensis, Candida albicans, Candida tropicalis, and Candida neoformans. The mechanism appears to involve inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi .
- Minimum Inhibitory Concentrations (MIC) : In vitro studies have shown that the MIC values for this compound range from 1 to 4 μg/mL against the aforementioned fungal strains .
- Case Study : A recent study demonstrated that a derivative of this compound showed enhanced antifungal activity when combined with other agents, suggesting potential for synergistic effects in treatment regimens .
Anticancer Activity
- Cell Proliferation Assays : Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G1 phase in treated cells. This was confirmed through flow cytometry analysis and caspase activity assays .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antifungal | C. dubliniensis, C. albicans, C. tropicalis, C. neoformans | 1-4 μg/mL | Inhibition of CYP51 |
| Anticancer | A549, HT-29, MKN-45 | Varies (lower than standard treatments) | Induction of apoptosis and G1 arrest |
Q & A
Q. What are the most effective synthetic routes for 2-(methylsulfanyl)-5-(3-pyridinyl)pyrimidoquinolinedione derivatives?
The compound is typically synthesized via multi-step condensation reactions. For example, Scheme 26 () outlines a pathway using 6-amino-2-(methylthio)pyrimidin-4(3H)-one and cyclohexane-1,3-dione under acidic conditions to form the pyrimidoquinoline core. Subsequent Suzuki-Miyaura coupling with 3-pyridinylboronic acid introduces the aryl group. Key steps include refluxing in ethanol with catalytic HCl and purification via column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
provides a detailed protocol:
- ¹H NMR : Signals at δ 1.88–2.15 ppm (m, 4H, CH₂) confirm the cyclohexane ring, while aromatic protons (δ 6.54–6.89 ppm) indicate the 3-pyridinyl group.
- ¹³C NMR : Peaks near 162 ppm (C=O) and 169 ppm (thiomethyl group) validate the dione and sulfanyl moieties.
- IR : Absorbances at ~1705 cm⁻¹ (C=O stretch) and 2960 cm⁻¹ (C-H aliphatic) further confirm functional groups .
Q. What substituents on the pyrimidoquinoline scaffold enhance anticancer activity?
Structure-activity relationship (SAR) studies in show that electron-withdrawing groups (e.g., chloro, methoxy) at the 5-aryl position improve cytotoxicity by enhancing DNA intercalation. For instance, 5-(4-chlorophenyl) derivatives exhibit IC₅₀ values <10 µM against breast cancer cell lines .
Q. How can solubility challenges be addressed during in vitro assays?
Co-solvent systems (e.g., DMSO:PBS 1:9) or micellar formulations using polysorbate-80 are recommended. reports successful dissolution of analogous compounds at 10 mM in DMSO for cytotoxicity testing .
Q. What safety protocols apply to handling methylsulfanyl-containing intermediates?
Waste containing thiomethyl groups must be stored separately in labeled containers and processed by certified waste management firms to avoid environmental contamination ( ). Use fume hoods and nitrile gloves during synthesis .
Advanced Research Questions
Q. How can ultrasound-assisted synthesis optimize reaction efficiency?
demonstrates that sonication with Fe(DS)₃ (a Lewis acid-surfactant catalyst) reduces reaction time by 60% (from 12 hr to 4.5 hr) while improving yields to >85%. The method enhances mass transfer and minimizes side reactions like oxidation of the thiomethyl group .
Q. How to resolve contradictory NOESY and X-ray crystallography data for conformational analysis?
For example, if NMR suggests a boat conformation for the cyclohexane ring but X-ray shows a chair, use density functional theory (DFT) calculations to model energy differences. ’s crystallographic data (e.g., bond angles of 109.5°) can validate computational models .
Q. What mechanistic insights explain regioselectivity in aryl coupling reactions?
The 3-pyridinyl group’s electronic profile directs palladium-catalyzed coupling to the C5 position (). Steric hindrance from the thiomethyl group at C2 further limits reactivity at adjacent sites. Use Hammett plots to correlate substituent effects with reaction rates .
Q. How do solvent polarity and temperature affect tautomerism in the dione moiety?
Polar aprotic solvents (e.g., DMF) stabilize the keto-enol tautomer, as shown by UV-Vis shifts at 270 nm (). Variable-temperature NMR (VT-NMR) in DMSO-d₆ reveals coalescence temperatures >100°C, indicating slow interconversion .
Q. Can computational models predict metabolic stability of methylsulfanyl derivatives?
Molecular docking (e.g., AutoDock Vina) using cytochrome P450 3A4 (PDB: 1TQN) identifies susceptibility to oxidative desulfurization. ’s InChI data can parameterize the compound for QSAR studies .
Notes
- All methodologies are derived from peer-reviewed synthesis protocols and analytical standards.
- Contradictions in data (e.g., tautomerism vs. crystallography) require multi-technique validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
